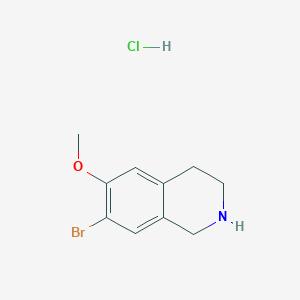

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

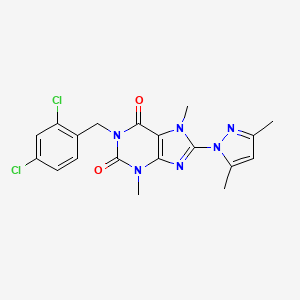

7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound used as a pharmaceutical intermediate . It is a part of the larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ) .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This process generates 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is represented by the SMILES string Brc1ccc2CCNCc2c1 . The molecular weight of this compound is 278.58 .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and can result in compounds with various biological activities against infective pathogens and neurodegenerative disorders .Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride include a molecular weight of 278.58 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis Techniques

Research has been conducted on the synthesis methods of compounds related to 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. For example, Zlatoidský and Gabos (2009) described a convenient synthesis approach via lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in one-pot, highlighting a method for creating similar compounds with potential applications in medicinal chemistry and drug development (Zlatoidský & Gabos, 2009).

Cytotoxic Evaluation

Delgado et al. (2012) synthesized a series of aminoquinones structurally related to marine isoquinolinequinones and evaluated their in vitro cytotoxic activity. Among these compounds, 7-Amino-6-bromoisoquinoline-5,8-quinone showed promising activity against human cancer cell lines, suggesting potential therapeutic applications for compounds structurally related to this compound in oncology (Delgado et al., 2012).

Pharmaceutical Applications

Research has also explored the potential pharmaceutical applications of related tetrahydroisoquinoline compounds. For instance, Ambros et al. (1988) studied the synthesis and antitumor activity of Methoxy‐indolo[2,1‐a]isoquinolines, indicating that modifications to the tetrahydroisoquinoline structure could lead to compounds with significant cytostatic activity. Such studies point to the versatility of the tetrahydroisoquinoline core in the development of new therapeutic agents (Ambros et al., 1988).

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

It is known that thiq based compounds interact with their targets to exert their biological activities .

Biochemical Pathways

Thiq based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .

Result of Action

Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

It is known that the compound is insoluble in water , which may influence its bioavailability and efficacy.

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of 1,2,3,4-tetrahydroisoquinoline analogs are promising. These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is an active area of research .

Propiedades

IUPAC Name |

7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYBSRCXLAKBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCCC2=C1)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride](/img/structure/B2962219.png)

![2-(2-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2962221.png)

![Methyl (E)-4-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethylamino]-4-oxobut-2-enoate](/img/structure/B2962225.png)

![1-(3,4-Dichlorophenyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2962229.png)

![6,7-dimethoxy-2,2-dimethyl-5-oxo-2H,3H,5H,9bH-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid](/img/structure/B2962230.png)

![3-Amino-4-tert-butyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2962232.png)